molecular formula C18H19FN2O3 B2925656 N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide CAS No. 478079-66-2

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide

Cat. No.: B2925656
CAS No.: 478079-66-2
M. Wt: 330.359
InChI Key: NRCNYDAEYIRPHM-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide is a synthetic compound with a unique structure that combines a fluoro-substituted phenyl ring, a morpholine ring, and a methoxybenzenecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide typically involves multiple steps. One common method starts with the substitution of morpholine on a fluoro-substituted nitrobenzene derivative, followed by reduction of the nitro group to an amine. The amine is then reacted with a methoxybenzenecarboxylic acid derivative to form the final product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-purity reagents and solvents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes, such as DNA gyrase, which are essential for bacterial replication and survival. This inhibition disrupts bacterial DNA processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(3-fluoro-4-morpholin-4-ylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCNYDAEYIRPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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